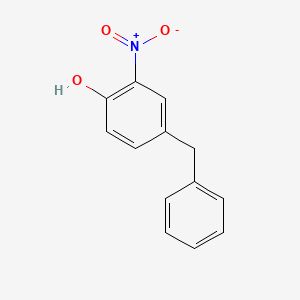

4-Benzyl-2-nitrophenol

Description

Contextualization within Nitroaromatic and Substituted Phenolic Compound Research

Nitroaromatic compounds, characterized by the presence of at least one nitro group (—NO2) on an aromatic ring, are a cornerstone of synthetic organic chemistry. nih.gov The introduction of a nitro group onto an aromatic substrate is a fundamental reaction, often achieved through electrophilic substitution using a mixture of nitric and sulfuric acids. nih.gov This functional group significantly influences the chemical properties of the parent molecule, primarily through its strong electron-withdrawing nature. This effect can activate the aromatic ring for certain types of reactions and influence the acidity of other substituents, such as a hydroxyl group.

Substituted phenols, which are phenols bearing additional functional groups on the aromatic ring, are another critical class of compounds. They are integral to the production of a wide array of industrial and pharmaceutical products, including dyes, agrochemicals, and plastics. researchgate.net The nature and position of the substituents on the phenolic ring dictate the compound's reactivity, solubility, and potential applications. asm.orgrsc.org For instance, the position of a nitro group relative to the hydroxyl group in nitrophenols creates isomers (like 2-nitrophenol (B165410) and 4-nitrophenol) with distinct physical and chemical properties, such as different melting points and reactivity. kajay-remedies.comkajay-remedies.com

4-Benzyl-2-nitrophenol fits squarely within both of these important chemical classes. It is a phenol (B47542) with two substituents: a benzyl (B1604629) group at the 4-position and a nitro group at the 2-position. This specific arrangement of functional groups imparts a unique set of characteristics that are of interest to researchers. The interplay between the electron-donating character of the hydroxyl group, the electron-withdrawing nature of the nitro group, and the steric and electronic effects of the benzyl group creates a molecule with specific reactivity patterns that can be exploited in organic synthesis.

Significance as a Foundational Research Target and Chemical Intermediate Precursor

The primary significance of this compound in contemporary research lies in its role as a chemical intermediate. medchemexpress.com Chemical intermediates are compounds that are not the final product themselves but are crucial stepping stones in a multi-step synthesis. The functional groups on this compound—the hydroxyl, nitro, and benzyl groups—can be selectively modified to build more complex molecular architectures. For example, the nitro group can be reduced to an amino group, opening up a vast array of subsequent chemical transformations.

One notable application of related compounds is in the synthesis of fluorescent ion indicators. medchemexpress.com While the direct use of this compound for this purpose is not extensively detailed in readily available literature, its structural motifs are common in such molecules. The synthesis of these indicators often involves the careful assembly of substituted aromatic rings, and compounds like this compound serve as valuable starting materials or key intermediates in these synthetic pathways.

Furthermore, the study of such molecules contributes to a deeper understanding of reaction mechanisms. For instance, research into the alkylation of p-nitrophenol with benzyl chloride has shown the formation of various products, including 2-benzyl-4-nitrophenol. academicpublishers.org This highlights the compound's relevance in studying the regioselectivity of electrophilic aromatic substitution reactions on substituted phenols.

Historical Trajectories and Evolution of Academic Inquiry into Benzylnitrophenol Structures

The academic inquiry into nitrophenols, in general, has a long history, dating back to the early days of organic chemistry. The nitration of phenol to produce a mixture of 2-nitrophenol and 4-nitrophenol (B140041) is a classic and well-documented reaction. wikipedia.orgprepchem.com The focus for much of the 20th century was on understanding the fundamental reactivity of these compounds and developing methods for their separation and purification.

The study of more complex, substituted nitrophenols like the benzylnitrophenols evolved from this foundational work. As the tools of organic synthesis and analysis became more sophisticated, chemists began to explore the synthesis and properties of molecules with more intricate substitution patterns. The interest in these compounds has been driven by the need for new building blocks for the synthesis of pharmaceuticals, agrochemicals, and materials with specific properties. kajay-remedies.comontosight.ai

The evolution of research in this area has also been influenced by the development of new synthetic methodologies. For example, the use of phase-transfer catalysts has enabled more selective and efficient nitration of phenols under milder conditions. researchgate.net Such advancements allow for the more controlled synthesis of specific isomers of substituted nitrophenols, which is crucial for their application as chemical intermediates. The ongoing research into the structural concepts of chemistry continues to provide a deeper understanding of how the arrangement of atoms and functional groups in molecules like this compound dictates their chemical behavior. rsc.org

Compound Properties

| Property | Value |

| Chemical Formula | C13H11NO3 |

| CAS Number | 37021-63-9 |

| Synonyms | 4-BENZYL-2-NITRO-PHENOL |

Table 1: Properties of this compound

Related Compounds

| Compound Name | Application/Relevance |

| 2-Nitrophenol | Intermediate for dyes, pharmaceuticals, agrochemicals. kajay-remedies.comkajay-remedies.com |

| 4-Nitrophenol | Precursor for paracetamol, pH indicator. kajay-remedies.comwikipedia.org |

| p-Nitrochlorobenzene | Starting material for the synthesis of 4-nitrophenol. chemicalbook.com |

| Benzyl chloride | Alkylating agent used in the synthesis of benzyl-substituted phenols. academicpublishers.org |

Table 2: Related Compounds and their Significance

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-benzyl-2-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c15-13-7-6-11(9-12(13)14(16)17)8-10-4-2-1-3-5-10/h1-7,9,15H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDIBMYMEBYRTTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC(=C(C=C2)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10354900 | |

| Record name | 4-benzyl-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37021-63-9 | |

| Record name | 4-benzyl-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Benzyl 2 Nitrophenol and Structural Analogues

Direct Synthetic Routes to 4-Benzyl-2-nitrophenol

Direct routes are often preferred for their efficiency and atom economy. These methods typically involve either introducing the benzyl (B1604629) group onto a pre-existing nitrophenol scaffold or nitrating a benzylated phenol (B47542).

The alkylation of nitrophenols, particularly p-nitrophenol, with benzyl halides like benzyl chloride is a common strategy. academicpublishers.org This reaction can, however, lead to a mixture of products due to the ambident nature of the phenoxide ion, resulting in both C-alkylation (at the carbon ortho to the hydroxyl group) and O-alkylation (formation of a benzyl ether). academicpublishers.orgacademicpublishers.org

The choice of reaction conditions and catalyst is critical in directing the selectivity of the alkylation. Mild conditions tend to favor the formation of the O-alkylated product, 4-nitrophenyl benzyl ether. academicpublishers.orgacademicpublishers.org For instance, using microwave irradiation in the presence of sodium hydroxide (B78521) and DMF as a solvent has been shown to produce 4-nitrophenyl benzyl ether in high yields (up to 95.5%) in a very short reaction time. researchgate.net Conversely, harsher conditions or the use of specific catalysts can promote C-alkylation. The reaction between phenol and benzyl chloride in the presence of potassium fluoride (B91410) and a phase-transfer catalyst in DMF has also been studied. scholaris.ca

Table 1: Comparison of Alkylation Methods for p-Nitrophenol

| Alkylating Agent | Catalyst/Base | Solvent | Conditions | Primary Product | Yield | Source(s) |

|---|---|---|---|---|---|---|

| Benzyl Chloride | NaOH | DMF | Microwave, 400W, 5 min | 4-Nitrophenyl benzyl ether (O-alkylation) | 95.5% | researchgate.net |

| Benzyl Chloride | TiO₂·SiO₂/FeCl₃ | - | Not specified | O- and C-alkylation products | Up to 60% total | academicpublishers.org |

| Benzyl Chloride | Powdered KOH | Toluene (B28343) | Reflux | N- and O-alkylation (on acetamide) | Variable | semanticscholar.org |

| Benzyl Chloride | Potassium Fluoride | DMF | 100°C, 5h | Benzyl phenyl ether (O-alkylation) | - | scholaris.ca |

Note: The table includes data for both p-nitrophenol and related substrates to illustrate general principles of benzylation.

An alternative direct route is the nitration of a 4-benzylphenol (B16752) precursor. nih.gov The primary challenge in this approach is achieving regioselectivity, as nitration of a phenol can yield a mixture of ortho- and para-nitro isomers. Since the para position is already occupied by the benzyl group in 4-benzylphenol, the nitration will primarily occur at one of the ortho positions relative to the hydroxyl group.

Controlling the reaction to selectively yield this compound requires careful selection of nitrating agents and conditions. Industrially, the nitration of phenols can be carried out using solid acid catalysts like zeolites, which can offer a cleaner, more environmentally friendly process with improved selectivity compared to traditional methods. researchgate.net Another advanced strategy involves protecting the phenol, nitrating the protected intermediate, and then deprotecting it. For example, a phenol can be reacted with an oxalyl halide to form a diphenyl oxalate (B1200264) derivative. This intermediate can then be nitrated with high selectivity, followed by hydrolysis to yield the desired 4-nitrophenol (B140041) derivative. google.com

Catalysis plays a pivotal role in optimizing the synthesis of benzylated nitrophenols, enhancing both yield and selectivity. In the alkylation of p-nitrophenol with benzyl chloride, nanocatalysts such as a TiO₂·SiO₂/FeCl₃ composite have been used to increase the selectivity of the reaction. academicpublishers.org

Phase-transfer catalysts are also effective, particularly for reactions in heterogeneous systems. In the nitration of phenols with dilute nitric acid, tetrabutylammonium (B224687) bromide (TBAB) was found to be a highly effective phase-transfer catalyst, facilitating the reaction between the aqueous and organic phases. researchgate.net More recently, novel catalytic systems inspired by enzymes have been developed. An "artificial enzyme" created through molecular imprinting within surfactant micelles has been rationally designed to catalyze the benzylation of 4-nitrophenol under neutral conditions with high substrate selectivity. nih.gov

Selective Nitration Reactions on Benzylated Phenol Scaffolds

Multi-step Synthetic Pathways Incorporating this compound Substructures

Multi-step syntheses allow for the construction of the this compound framework from more fundamental starting materials, offering greater flexibility in introducing various substituents.

A versatile multi-step approach can begin with substituted halobenzenes. A key intermediate in many such pathways is benzyl cyanide (phenylacetonitrile). Benzyl cyanide is classically prepared via the Kolbe nitrile synthesis, which involves the reaction of benzyl chloride with sodium cyanide. orgsyn.orgwikipedia.org More advanced methods include the cobalt-catalyzed cross-coupling of a substituted halobenzene with an α-halogenated acetonitrile (B52724) or palladium-catalyzed cyanation of aryl halides. wikipedia.orggoogle.com

Once a suitably substituted benzyl cyanide is formed, it can be further elaborated to the target molecule. For example, the nitrile group can be hydrolyzed to form phenylacetic acid. A subsequent series of reactions, such as Friedel-Crafts acylation followed by Baeyer-Villiger oxidation, nitration, and other functional group manipulations, could then be employed to install the required hydroxyl and nitro groups on the aromatic rings to ultimately yield the this compound structure.

The 2-nitrophenol (B165410) moiety is a key building block for various heterocyclic systems, most notably benzoxazinoids. dntb.gov.uabiorxiv.org These compounds are synthesized from 2-nitrophenol derivatives through a sequence typically involving nucleophilic substitution followed by a reductive cyclization. tandfonline.comtandfonline.comresearchgate.net

In a typical synthesis, 2-nitrophenol is first treated with a base like potassium hydroxide, and the resulting phenoxide undergoes nucleophilic substitution with an appropriate electrophile. The resulting functionalized nitrophenol is then subjected to reductive cyclization. This step is commonly catalyzed by palladium on carbon (Pd/C) in the presence of a reducing agent such as sodium borohydride (B1222165), which reduces the nitro group and facilitates the subsequent intramolecular cyclization to form the benzoxazinone (B8607429) ring system. tandfonline.comtandfonline.com Iron salts have also been used to catalyze cascade reactions between o-nitrophenols and benzylic alcohols to form related 2-arylbenzoxazoles. acs.org

Table 2: Synthesis of Benzoxazinoid Analogs from 2-Nitrophenol

| Starting Material | Key Reagents | Reaction Steps | Catalyst | Product Type | Source(s) |

|---|

Formation of Benzyl-Substituted Indole (B1671886) Systems from Nitrotoluenes

The synthesis of indole frameworks from ortho-nitrotoluenes represents a powerful strategy in heterocyclic chemistry, widely recognized as the Leimgruber-Batcho indole synthesis. uninsubria.it This method is valued for its tolerance of a wide array of substituents on the aromatic ring. uninsubria.it The process begins with the condensation of an o-nitrotoluene derivative with a formamide (B127407) acetal (B89532), such as dimethylformamide dimethyl acetal (DMFDMA), to form a β-amino-2-nitrostyrene intermediate. uninsubria.itgoogle.com The acidity of the methyl group on the o-nitrotoluene facilitates this initial condensation. uninsubria.it

The subsequent and final step is a reductive cyclization of the intermediate. uninsubria.it This transformation is typically achieved through catalytic hydrogenation, often using palladium on carbon or Raney nickel with hydrazine (B178648). uninsubria.it The reduction of the nitro group to an amino group initiates a cascade that results in the formation of the indole ring. google.com

A notable example is the synthesis of 4-benzyloxyindole, which starts from 6-benzyloxy-2-nitrotoluene. orgsyn.org This substrate is first condensed with N,N-dimethylformamide dimethyl acetal and pyrrolidine (B122466) to produce (E)-6-benzyloxy-2-nitro-β-pyrrolidinostyrene. orgsyn.org Subsequent reductive cyclization using Raney nickel and hydrazine hydrate (B1144303) yields the desired 4-benzyloxyindole. orgsyn.org This multi-step process, starting from a substituted o-nitrotoluene, highlights the utility of the Leimgruber-Batcho synthesis for creating complex, functionalized indoles. orgsyn.orgbhu.ac.in

Advanced Synthetic Techniques and Methodological Innovations in Analogous Systems

Recent advancements in synthetic chemistry have introduced innovative and efficient methods for constructing complex molecules from simple precursors. These techniques often employ earth-abundant metal catalysts and novel reaction cascades, providing sustainable alternatives to traditional methods.

Iron-Catalyzed Transformations Involving o-Nitrophenols and Benzylic Alcohols

A significant innovation in heterocyclic synthesis is the iron-catalyzed formation of 2-arylbenzoxazoles from o-nitrophenols and benzylic alcohols. nih.govacs.org This methodology operates via a hydrogen transfer strategy, where the benzylic alcohol serves a dual role as both a reactant and a reductant, eliminating the need for external reducing agents or oxidants. nih.govacs.org The reaction proceeds through a cascade of events: alcohol oxidation, nitro group reduction, condensation, and dehydrogenation. nih.govacs.org

The process is catalyzed by simple iron salts, with iron(III) chloride (FeCl₃) and iron(II) chloride (FeCl₂) showing significant efficacy. dergipark.org.tr The use of 1,1'-bis(diphenylphosphino)ferrocene (dppf) can further enhance the yield. dergipark.org.tr This transformation is robust, tolerating a variety of functional groups on both the o-nitrophenol and the benzylic alcohol, including electron-donating and electron-withdrawing substituents. acs.orgdergipark.org.tr For instance, reactions involving benzylic alcohols with methoxy, fluoro, chloro, and bromo groups proceed smoothly to afford the corresponding 2-arylbenzoxazoles in good to excellent yields. acs.org However, the reaction is generally not suitable for aliphatic alcohols under the optimized conditions. dergipark.org.tr

Table 1: Iron-Catalyzed Synthesis of 2-Arylbenzoxazoles from 2-Nitrophenol and Various Benzylic Alcohols acs.org

| Entry | Benzylic Alcohol | Product | Yield (%) |

| 1 | Benzyl alcohol | 2-Phenylbenzoxazole | 82 |

| 2 | 4-Methylbenzyl alcohol | 2-(p-Tolyl)benzoxazole | 85 |

| 3 | 4-Methoxybenzyl alcohol | 2-(4-Methoxyphenyl)benzoxazole | 88 |

| 4 | 4-Fluorobenzyl alcohol | 2-(4-Fluorophenyl)benzoxazole | 81 |

| 5 | 4-Chlorobenzyl alcohol | 2-(4-Chlorophenyl)benzoxazole | 86 |

| 6 | 4-Bromobenzyl alcohol | 2-(4-Bromophenyl)benzoxazole | 84 |

Reaction conditions: 2-nitrophenol, benzylic alcohol, FeCl₃ (5 mol%), dppf (6 mol%), in toluene at 150°C.

Implementation of Protecting Group Strategies Utilizing Nitrophenol Moieties as Leaving Groups

In multistep organic synthesis, the use of protecting groups is essential for achieving chemoselectivity. researchgate.netemerginginvestigators.org Nitrophenol moieties, particularly the 4-nitrophenyl group, have been effectively employed in base-labile protecting group strategies for alcohols and amines. emerginginvestigators.orgemerginginvestigators.org 4-Nitrophenyl carbonates and carbamates are stable in acidic and neutral aqueous solutions but are readily cleaved under mild basic conditions. emerginginvestigators.orgemerginginvestigators.org

The effectiveness of 4-nitrophenol as a leaving group is attributed to its pKa of approximately 7.15, which facilitates deprotection under relatively mild basic conditions. emerginginvestigators.org The deprotection process can be conveniently monitored by UV-visible spectroscopy. researchgate.netemerginginvestigators.org Under basic conditions, the cleavage releases the 4-nitrophenolate (B89219) ion, a bright yellow species with a distinct optical absorbance, allowing for quantitative tracking of the reaction progress. emerginginvestigators.orgemerginginvestigators.org

The synthesis of these protected compounds is straightforward. For example, alcohols and amines can be acylated using 4-nitrophenyl chloroformate to produce the corresponding 4-nitrophenyl carbonates and carbamates in high yields. researchgate.netemerginginvestigators.org Studies have shown that the hydrolysis and subsequent deprotection are most effective at pH values of 12 and above. researchgate.netemerginginvestigators.org This orthogonality to acid-labile protecting groups makes 4-nitrophenyl-based protection a valuable tool for the synthesis of complex molecules with multiple functional groups. emerginginvestigators.org

Computational Chemistry and Theoretical Studies on 4 Benzyl 2 Nitrophenol

Quantum Chemical Characterization of Electronic and Molecular Structure

Quantum chemical methods are pivotal in elucidating the electronic and molecular structure of 4-Benzyl-2-nitrophenol. These computational techniques provide a microscopic view of the molecule, revealing details that are often difficult to discern through experimental means alone.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using hybrid functionals like B3LYP with various basis sets (e.g., 6-31G(d,p), 6-311++G**), are employed to determine the most stable molecular geometry by finding the minimum energy conformation. nih.govtandfonline.comccspublishing.org.cn This process of geometry optimization provides precise information on bond lengths, bond angles, and dihedral angles. ccspublishing.org.cndntb.gov.ua

These calculations are not limited to structural parameters; they also yield a wealth of information about the electronic properties of the molecule. Theoretical studies on similar phenolic compounds have demonstrated that DFT is a cost-effective and accurate method for understanding their structural and electronic characteristics. bohrium.com For instance, in a study on 2-nitrophenol (B165410), DFT calculations at the B3LYP/6-311G** level were used to determine the optimized geometry, revealing a planar Cs symmetry for its most stable conformer. longdom.org Similarly, investigations into other nitrophenol derivatives have successfully used DFT to reproduce experimental structures and predict electronic behavior. tandfonline.comtandfonline.com The insights gained from these studies on related molecules provide a strong basis for the theoretical evaluation of this compound.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Global Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. youtube.comresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical reactivity and kinetic stability. rjpn.org A smaller energy gap suggests higher reactivity. researchgate.net

For nitrophenolic compounds, the HOMO is often localized on the phenol (B47542) ring, while the LUMO can be centered on the nitro group, facilitating charge transfer within the molecule. researchgate.net Theoretical studies on 2-nitrophenol have calculated the HOMO-LUMO energy gap to be around 4.03 eV. longdom.org From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, including ionization potential, electron affinity, chemical potential, global hardness, and global electrophilicity. researchgate.netrjpn.org For instance, a high electrophilicity index, as has been observed for 2-nitrophenol, indicates that the molecule is a good electrophile. rjpn.org This type of analysis is critical for predicting how this compound might interact with other molecules and its potential reaction pathways.

Table 1: Representative Global Reactivity Descriptors Calculated from HOMO-LUMO Energies

| Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from a molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | A measure of the molecule's resistance to change in its electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating the molecule's polarizability. |

| Electronegativity (χ) | χ ≈ (I + A) / 2 | A measure of the atom's ability to attract a bonding pair of electrons. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) (where μ = -χ) | A measure of the energy lowering of a molecule when it accepts electrons. |

This table provides a general overview of the descriptors and their calculations. Specific values for this compound would require dedicated DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool that visualizes the charge distribution on the surface of a molecule. dntb.gov.ua The MEP map uses a color scale to indicate different potential values, where red typically represents regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. rjpn.org

For aromatic compounds with electron-withdrawing groups like the nitro group and electron-donating groups like the hydroxyl and benzyl (B1604629) groups, the MEP map reveals distinct regions of varying reactivity. acs.org In studies of 4-nitrophenol (B140041) and 2-nitrophenol, the MEP surface clearly shows the negative potential concentrated around the oxygen atoms of the nitro and hydroxyl groups, identifying them as potential sites for electrophilic interaction and hydrogen bonding. longdom.orgrjpn.orgresearchgate.net The aromatic ring generally exhibits a more neutral or slightly positive potential. This type of analysis is instrumental in predicting the intermolecular interactions and the chemical reactivity of this compound. longdom.org

Natural Bond Orbital (NBO) Analysis for Delocalization and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by transforming the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) Lewis-type structures. uni-muenchen.de This method is particularly useful for understanding electron delocalization, hyperconjugative interactions, and charge transfer within the molecule. researchgate.net

NBO analysis quantifies the interactions between filled (donor) and empty (acceptor) orbitals, providing stabilization energies that indicate the strength of these interactions. uni-muenchen.de For molecules like this compound, NBO analysis can elucidate the delocalization of π-electrons across the benzene (B151609) ring and the interactions between the substituents (benzyl, nitro, and hydroxyl groups) and the ring. Studies on similar compounds, such as 2,6-dibromo-4-nitrophenol, have utilized NBO analysis to understand the intramolecular charge transfer and the nature of the chemical bonds. tandfonline.com This analysis helps in explaining the stability of the molecule and the influence of substituents on its electronic properties.

Table 2: Example of NBO Analysis Output for a Donor-Acceptor Interaction

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | E(j)-E(i) (a.u.) | F(i,j) (a.u.) |

| LP (1) Ohydroxyl | π* (Cring-Cring) | Value | Value | Value |

| π (Cring-Cring) | π* (N-Onitro) | Value | Value | Value |

This table illustrates the type of data obtained from an NBO analysis. E(2) represents the stabilization energy of the interaction. Specific values for this compound would require dedicated calculations.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are also extensively used to predict spectroscopic properties, which can then be compared with experimental data to validate both the theoretical model and the experimental assignments.

Vibrational Spectroscopy (FT-IR, Raman) Simulations

Theoretical simulations of vibrational spectra, such as Fourier-Transform Infrared (FT-IR) and Raman spectra, are commonly performed using DFT. nih.gov By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies and their corresponding intensities can be predicted. researchgate.net These calculated frequencies are often scaled by an empirical factor to better match the experimental spectra, accounting for the approximations in the theoretical method and the anharmonicity of the vibrations. researchgate.net

For 2-nitrophenol, detailed vibrational analyses have been carried out, assigning the observed experimental bands to specific vibrational modes of the molecule, such as O-H stretching, N-O stretching, and various ring vibrations. longdom.orgresearchgate.net The good agreement often found between the scaled theoretical frequencies and the experimental data provides strong support for the accuracy of the calculated molecular structure and force field. tandfonline.com This approach allows for a comprehensive understanding of the vibrational dynamics of this compound and aids in the interpretation of its experimental FT-IR and Raman spectra.

Table 3: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm-1) for a Related Compound (2-Nitrophenol)

| Vibrational Mode | Experimental Frequency (cm-1) | Calculated Frequency (cm-1) |

| O-H Stretch | ~3253 | ~3255 (scaled) |

| Asymmetric NO2 Stretch | ~1550 | ~1560 (scaled) |

| Symmetric NO2 Stretch | ~1325 | ~1294 (scaled) |

Source: Data adapted from studies on 2-nitrophenol. researchgate.net This table serves as an example of how theoretical and experimental data are compared. Specific values for this compound are not available in the provided search results.

Electronic Absorption Spectroscopy (UV-Vis) Prediction via Time-Dependent Density Functional Theory (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict the electronic absorption spectra of molecules. uci.eduarxiv.org This approach calculates the energies of electronic transitions between the ground state and various excited states, which correspond to the absorption of light at specific wavelengths. The accuracy of TD-DFT predictions is highly dependent on the choice of the exchange-correlation functional and the basis set used in the calculations. researchgate.netacs.org

For nitrophenol derivatives, TD-DFT calculations can provide valuable insights into their UV-Vis absorption characteristics. For instance, studies on similar compounds like 2-nitrophenol have utilized TD-DFT to compute electronic transition energies and oscillator strengths, which are then compared with experimental spectra. researchgate.nettandfonline.com The choice of functional, such as B3LYP or CAM-B3LYP, and basis sets like 6-31G(d) or aug-cc-pVTZ, can influence the accuracy of the predicted absorption wavelengths. researchgate.netresearchgate.net The solvent environment can also be modeled using approaches like the Polarizable Continuum Model (PCM) to better simulate experimental conditions. researchgate.nettandfonline.com

A typical TD-DFT analysis for this compound would involve optimizing the ground-state geometry of the molecule and then calculating the vertical excitation energies. These calculations would yield a series of electronic transitions, each with a corresponding wavelength and oscillator strength, which determines the intensity of the absorption band. For example, a study on a related Schiff base compound, 2-[(4-propylphenylimino)methyl]-4-nitrophenol, showed good agreement between the experimental UV-Vis spectrum and the one predicted by TD-DFT calculations. tandfonline.com

The predicted UV-Vis spectrum for this compound would likely exhibit characteristic absorption bands arising from π → π* and n → π* transitions associated with the aromatic rings and the nitro group. The precise wavelengths of these absorptions would be determined by the interplay of the electronic effects of the benzyl, nitro, and hydroxyl substituents on the phenol ring.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Computational methods, particularly those based on Density Functional Theory (DFT), have become indispensable tools for predicting the Nuclear Magnetic Resonance (NMR) chemical shifts of organic molecules. nih.govnih.gov These predictions are crucial for structure elucidation and for assigning experimental NMR spectra. researchgate.netuobasrah.edu.iq The accuracy of these predictions depends on the level of theory, the basis set employed, and whether solvent effects are considered. nih.govresearchgate.net

For this compound, predicting the ¹H and ¹³C NMR chemical shifts involves first optimizing the molecule's 3D structure using a DFT functional. Subsequently, the magnetic shielding tensors for each nucleus are calculated, which are then converted into chemical shifts, typically by referencing them to a standard like tetramethylsilane (B1202638) (TMS). researchgate.net Various DFT functionals, such as PBE0 and B3LYP, have been benchmarked for their accuracy in predicting NMR chemical shifts. researchgate.net Machine learning approaches, sometimes trained on large datasets of DFT-calculated or experimental shifts, have also emerged as rapid and accurate prediction tools. nih.govnih.govmdpi.comcaspre.canmrdb.org

The predicted ¹H NMR spectrum of this compound would show distinct signals for the aromatic protons on both the nitrophenyl and benzyl rings, as well as a signal for the methylene (B1212753) (CH₂) protons of the benzyl group and the hydroxyl (OH) proton. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl and benzyl groups. Similarly, the ¹³C NMR spectrum would provide signals for each unique carbon atom in the molecule, with their chemical shifts reflecting their local electronic environment.

Table 1: Predicted ¹³C NMR Chemical Shifts for a Related Compound This table shows predicted chemical shifts for a structurally similar compound, illustrating the type of data generated from computational predictions.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 | 150.2 |

| C2 | 135.8 |

| C3 | 125.1 |

| C4 | 142.3 |

| C5 | 120.9 |

| C6 | 128.7 |

| C-Methylene | 41.5 |

| C-Benzyl (ipso) | 138.4 |

Mechanistic Insights through Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms by mapping out the potential energy surface that connects reactants, transition states, and products. pnas.org For reactions involving this compound, such as its synthesis or subsequent transformations, computational methods can identify the most likely reaction pathways. nih.gov This involves locating the transition state structures, which are the energy maxima along the reaction coordinate, and verifying them through frequency calculations (a transition state has exactly one imaginary frequency).

For example, the synthesis of this compound could proceed through the benzylation of 2-nitrophenol. Computational studies can model this Sₙ2 reaction, identifying the transition state where the benzyl group is partially bonded to both the incoming nucleophile (the 2-nitrophenoxide ion) and the leaving group. nih.gov The activation energy for the reaction can be calculated from the energy difference between the reactants and the transition state. pnas.org

Studies on similar systems, like the reaction of nitrophenols with radicals or their formation from the oxidation of precursors, demonstrate the utility of computational modeling in understanding reaction mechanisms. copernicus.orgresearchgate.netacs.org For instance, in the atmospheric oxidation of aromatic compounds, computational chemistry helps to map out complex reaction networks leading to the formation of nitrophenols. copernicus.org

For this compound, computational studies can determine its kinetic stability by calculating the energy barriers for potential decomposition or rearrangement pathways. researchgate.net A high activation energy for a particular transformation indicates that the compound is kinetically stable with respect to that pathway under a given set of conditions.

Reaction Pathway Elucidation and Transition State Analysis

Crystal Structure Analysis and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

In the absence of an experimental crystal structure, computational methods can be used to predict the likely packing arrangements and intermolecular interactions. A key tool for analyzing these interactions is Hirshfeld surface analysis. omu.edu.trjournament.comiucr.orgacs.org A Hirshfeld surface is a 3D surface defined around a molecule in a crystal, which partitions the crystal space into regions where the electron density is dominated by a specific molecule.

By mapping properties like dnorm (a normalized contact distance) onto the Hirshfeld surface, one can visualize and quantify intermolecular close contacts. omu.edu.tr Red spots on the dnorm surface typically indicate hydrogen bonds, which are expected to be significant in the crystal structure of this compound due to the presence of the hydroxyl group. omu.edu.tr Other important interactions would likely include π-π stacking between the aromatic rings and C-H···O contacts. researchgate.netresearchgate.net

Table 2: Common Intermolecular Contacts in Related Nitro-Aromatic Compounds This table summarizes typical intermolecular interactions observed in the crystal structures of compounds containing nitro and phenyl groups.

| Interaction Type | Description | Expected Significance in this compound |

|---|---|---|

| O-H···O Hydrogen Bonding | Strong interaction between the hydroxyl group and the nitro group of a neighboring molecule. | High |

| C-H···O Hydrogen Bonding | Weaker interaction between aromatic or methylene C-H groups and oxygen atoms of the nitro or hydroxyl groups. researchgate.net | Moderate to High |

| π-π Stacking | Attractive, noncovalent interactions between the aromatic rings. researchgate.netnih.gov | Moderate |

| van der Waals Forces | General non-specific interactions contributing to the overall packing. | High |

Derivatives and Analogues of 4 Benzyl 2 Nitrophenol: Synthesis and Structural Exploration

Systematic Modification of the Benzyl (B1604629) Substituent (e.g., N-Benzyl-2-phenylpyrimidin-4-amine derivatives)

The benzyl group of 4-benzyl-2-nitrophenol offers a prime site for structural modification to synthesize a variety of analogues. A notable example of such modification, although on a different core, is seen in the synthesis of N-benzyl-2-phenylpyrimidin-4-amine derivatives. These compounds were developed through a high-throughput screening and subsequent medicinal chemistry optimization effort. nih.govresearchgate.net The synthesis of these derivatives often involves coupling a substituted benzylamine (B48309) with a pyrimidine (B1678525) core. acs.org

A general synthetic approach involves multi-step sequences. For instance, the synthesis of compounds like ML323 and related analogues began with 4-amino-benzonitrile. acs.org This was converted to an azide, which then underwent a copper-catalyzed reaction to form a 1,2,3-triazole. Subsequent reduction steps yielded the benzyl amine intermediates. These intermediates were then reacted with a 2,4-dichloropyrimidine (B19661) derivative, followed by a Suzuki coupling with a suitable boronic acid to furnish the final N-benzyl-2-phenylpyrimidin-4-amine derivatives. acs.org Modifications were also achieved by heating the dichloropyrimidine intermediate with various amines. acs.org

This systematic approach allows for the introduction of a wide array of substituents on both the benzyl and phenylpyrimidine moieties, leading to a large library of structurally diverse molecules. nih.govacs.org

Functional Group Transformations on the Nitrophenol Ring

The nitrophenol ring of this compound contains two key functional groups, the nitro group and the hydroxyl group, which are amenable to various chemical transformations. kajay-remedies.compnas.org These transformations can significantly alter the electronic and structural properties of the parent molecule.

The nitro group is a versatile functional handle. A common transformation is its reduction to an amino group. This can be achieved using various reducing agents, such as tin and hydrochloric acid, or through catalytic hydrogenation with catalysts like palladium on carbon (Pd/C). nih.govyoutube.com The resulting aminophenol can then serve as a precursor for further derivatization, such as acylation or sulfonylation of the newly formed amino group. nih.gov For example, in the synthesis of certain complex molecules, a nitro group on a phenol (B47542) ring was reduced using iron or palladium catalysts, and the subsequent amine was N-sulfonylated. nih.gov

The phenolic hydroxyl group can also be modified. It can undergo etherification, such as benzylation, or esterification. nih.gov For instance, the hydroxyl group of 5-amino-2-nitrophenol has been protected with a TBDMS (tert-butyldimethylsilyl) group to allow for other transformations on the molecule. nih.gov In other work, the photolysis of 2-nitrophenol (B165410) can lead to the formation of nitronic acid through an internal hydrogen transfer from the hydroxyl to the nitro group. mdpi.comacs.org

These functional group transformations provide access to a broad range of derivatives with altered physicochemical properties, starting from the basic nitrophenol scaffold.

Synthesis of Poly-substituted Benzylnitrophenols

The synthesis of poly-substituted aromatic compounds, including benzylnitrophenols, requires careful strategic planning to ensure the correct placement of substituents around the benzene (B151609) ring. openstax.orgpressbooks.publibretexts.org The order of reactions is critical, as the directing effects of the existing substituents will dictate the position of subsequent additions. openstax.orglibretexts.org

A retrosynthetic approach is often employed to plan the synthesis of such molecules. openstax.orgpressbooks.pub For example, to synthesize a target molecule like 4-bromo-2-nitrotoluene (B1266186) from benzene, one would consider the directing effects of the methyl (ortho-, para-directing) and nitro (meta-directing) groups. youtube.comopenstax.org A plausible route would involve the Friedel-Crafts alkylation of benzene to form toluene (B28343), followed by nitration (which would yield a mixture of ortho and para isomers), and finally bromination. openstax.org Alternatively, bromination of toluene would yield p-bromotoluene, which upon nitration would place the nitro group ortho to the methyl group and meta to the bromo group. youtube.com

Another strategy for creating poly-substituted nitrophenols involves ring transformation reactions. For example, 1-methyl-3,5-dinitro-2-pyridone can react with the sodium enolate of diethyl acetonedicarboxylate to produce a highly functionalized 2,6-disubstituted-4-nitrophenol in high yield. researchgate.net This method allows for the construction of complex substitution patterns on the nitrophenol ring that might be difficult to achieve through sequential electrophilic aromatic substitution. researchgate.net These synthetic strategies enable the creation of a diverse array of poly-substituted benzylnitrophenols by carefully choreographing the introduction of various functional groups.

Development of Hybrid Molecules Containing this compound Motifs or Related Structures (e.g., Schiff Bases, N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides)

The this compound scaffold can be incorporated into larger, hybrid molecular architectures to generate novel chemical entities. Two prominent examples of such hybrids are Schiff bases and complex triazole derivatives.

Schiff Bases: Schiff bases, or imines, are typically formed through the condensation reaction of a primary amine with an aldehyde or ketone. mdpi.comdergipark.org.tr A compound related to the this compound motif, such as an aminobenzylated 4-nitrophenol (B140041), can be derivatized to form Schiff bases. For instance, 4-(2-aminophenyl)morpholine, which features an amino group that can be conceptually derived from a reduced nitrophenyl group, readily reacts with various substituted aldehydes in refluxing ethanol (B145695) to yield the corresponding Schiff bases. nih.gov Similarly, the condensation of o-phenylenediamine (B120857) with 4-nitrobenzaldehyde (B150856) yields a mono-Schiff base precursor, which is a key intermediate in the synthesis of 2-(4-nitrophenyl)-1H-benzimidazole. researchgate.netnih.gov

Interactive Table 1: Synthesis of Schiff Base Derivatives

| Amine Precursor | Aldehyde/Ketone | Product Type | Reference(s) |

|---|---|---|---|

| 2,2′-diamino-4,4′-dimethyl-1,1′-biphenyl | 5-nitro-salicylaldehyde | Symmetrical Schiff Base | mdpi.com |

| 4-(2-aminophenyl)morpholine | Substituted aromatic aldehydes | N-benzylidine-2-morpholino benzenamine derivatives | nih.gov |

| o-phenylenediamine | 4-nitrobenzaldehyde | Mono-Schiff Base Precursor | researchgate.netnih.gov |

N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides: More complex hybrid molecules have been synthesized that incorporate benzyl and triazole functionalities. A series of novel N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides were recently reported. scribd.commdpi.comnih.gov The synthesis of these nitrones involved multiple steps, culminating in the reaction of appropriate aldehydes with N-benzylhydroxylamine hydrochloride. scribd.commdpi.com The resulting compounds feature a benzyl group attached to the nitrogen of an imine oxide (nitrone) function, which is linked to a triazole ring. The aryl group on the triazole ring was varied to include phenyl, 4-fluorophenyl, 2,4-difluorophenyl, and 4-fluoro-3-methylphenyl motifs. mdpi.comnih.gov This modular synthesis allows for structural diversity in the final hybrid molecule. scribd.comresearchgate.net

Interactive Table 2: Synthesis of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxide Derivatives

| Aryl Substituent on Triazole | Resulting Compound | Yield (%) | Melting Point (°C) | Reference |

|---|---|---|---|---|

| 2,4-difluorophenyl | N-Benzyl-2-[4-(2,4-difluorophenyl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxide | 78 | 112-113 | mdpi.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N-Benzyl-2-phenylpyrimidin-4-amine |

| ML323 |

| 4-amino-benzonitrile |

| 1,2,3-triazole |

| 2,4-dichloropyrimidine |

| 2-nitrophenol |

| Aminophenol |

| TBDMS (tert-butyldimethylsilyl) |

| 5-amino-2-nitrophenol |

| Nitronic acid |

| 4-bromo-2-nitrotoluene |

| Toluene |

| p-bromotoluene |

| 1-methyl-3,5-dinitro-2-pyridone |

| Diethyl acetonedicarboxylate |

| Schiff Base |

| 4-(2-aminophenyl)morpholine |

| o-phenylenediamine |

| 4-nitrobenzaldehyde |

| 2-(4-nitrophenyl)-1H-benzimidazole |

| N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxide |

| N-benzylhydroxylamine hydrochloride |

| 4-fluorophenyl |

| 2,4-difluorophenyl |

Academic Applications in Organic Synthesis and Chemical Research

Strategic Use as a Chemical Building Block for Complex Molecule Synthesis

4-Benzyl-2-nitrophenol serves as a crucial starting material for the synthesis of more complex molecular architectures. A primary application is in the creation of heterocyclic compounds, which are central to medicinal chemistry and materials science.

One notable application is in the synthesis of phenoxazine (B87303) derivatives . The process typically begins with the catalytic hydrogenation of this compound to its corresponding amine, 2-amino-4-benzylphenol. This intermediate is then reacted with other molecules to form the tricyclic phenoxazine core. For instance, it can be condensed with various substituted phenols or quinones to yield complex phenoxazine structures, which are investigated for their biological activities. nih.govnih.gov The synthesis of phenoxazine nucleoside analogs, which have shown potential as antiviral agents, also utilizes derivatives of 2-aminophenol, highlighting the importance of this structural motif. nih.gov

Another significant application is in the synthesis of carbazole (B46965) derivatives . organic-chemistry.orgresearchgate.netresearchgate.net Carbazoles are highly valued for their electronic and photophysical properties, making them useful in organic electronics. The synthesis often involves the reduction of the nitro group in this compound to an amine, followed by cyclization reactions. Palladium-catalyzed reactions are frequently employed to facilitate the C-N bond formation required to construct the carbazole ring system from aminobiphenyl precursors. organic-chemistry.orgresearchgate.net

The versatility of this compound as a building block is further demonstrated in its use to create compounds with potential applications in materials science and as fluorescent indicators. medchemexpress.commedchemexpress.com The presence of the nitro and hydroxyl groups allows for a range of chemical modifications, making it an adaptable starting point for multi-step syntheses.

Role in the Development and Evaluation of Catalytic Systems for Model Reactions

The hydrogenation of nitrophenols is a widely used model reaction to evaluate the efficiency and activity of new catalytic systems. acs.orgmdpi.com Specifically, the reduction of the nitro group in nitrophenol derivatives to an amino group is a key transformation in industrial chemistry, particularly for the production of pharmaceuticals and dyes. chemicalbook.comgovinfo.govnordmann.global

This compound and its simpler analog, 4-nitrophenol (B140041), are frequently used as substrates to test the performance of various catalysts, including those based on noble metals like palladium, platinum, and ruthenium, as well as more abundant metals like copper and silver. acs.orgmdpi.comgoogle.comresearchgate.net The reaction is typically monitored using UV-Vis spectroscopy, as the conversion of the yellow nitrophenolate ion to the colorless aminophenol allows for easy tracking of the reaction progress. mdpi.comwikipedia.org

Researchers use this model reaction to study various aspects of catalysis, including:

Catalyst Activity and Efficiency: By measuring the reaction rate and turnover frequency, scientists can compare the effectiveness of different catalysts. acs.orgmdpi.com

Reaction Kinetics: The hydrogenation of nitrophenols often follows pseudo-first-order kinetics, allowing for detailed kinetic analysis. mdpi.comacs.org

Influence of Reaction Conditions: This model reaction is used to investigate the effects of pH, temperature, catalyst loading, and the nature of the reducing agent (e.g., sodium borohydride) on the reaction outcome. mdpi.comeeer.org

Catalyst Stability and Reusability: The ability of a catalyst to be recycled and reused is a critical factor for industrial applications, and the nitrophenol reduction is a convenient way to assess this property. mdpi.com

The data gathered from these studies helps in the rational design of more efficient and robust catalysts for a wide range of chemical transformations.

Contribution to Advanced Protecting Group Methodologies in Multi-step Organic Synthesis

In multi-step organic synthesis, protecting groups are essential for temporarily masking reactive functional groups to prevent unwanted side reactions. While this compound itself is not a protecting group, its constituent parts—the nitro group and the benzyl (B1604629) group—are related to important protecting group strategies.

The nitrobenzyl group , particularly the o-nitrobenzyl group, is a well-established photolabile protecting group (PPG). wikipedia.orgwiley-vch.de This type of protecting group can be cleaved using light, which offers a mild and traceless method for deprotection. The mechanism involves an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon, leading to the release of the protected functional group. wikipedia.org This strategy is valuable for the synthesis of sensitive biomolecules and in applications requiring precise spatial and temporal control of reactions.

The p-nitrophenyl group is used to create activated esters, such as p-nitrophenyl carbonates and carbamates. emerginginvestigators.orgemerginginvestigators.orggcwgandhinagar.com These compounds serve as effective base-labile protecting groups. The electron-withdrawing nature of the nitro group makes the p-nitrophenoxide a good leaving group, facilitating the cleavage of the protecting group under mild basic conditions. emerginginvestigators.orgemerginginvestigators.org The release of the yellow p-nitrophenolate ion also provides a convenient spectroscopic handle to monitor the deprotection process. emerginginvestigators.orgemerginginvestigators.org This methodology is particularly useful in peptide synthesis for the activation of carboxyl groups. wikipedia.orggcwgandhinagar.com

The benzyl group itself is a common protecting group for alcohols, phenols, and carboxylic acids, typically removed by hydrogenolysis. While the specific structure of this compound is not directly used as a protecting group, the chemical principles underlying its functional groups are integral to modern protecting group chemistry.

Utility as a Model Compound for Mechanistic Organic Studies

The structure of this compound makes it a useful model compound for studying various reaction mechanisms in organic chemistry.

The hydrogenation of nitrophenols, as mentioned earlier, is not only a test for catalysts but also a subject of mechanistic investigation. Studies on the reduction of 4-nitrophenol have revealed complex mechanisms, including the formation of intermediates like 4-nitrosophenol (B94939) and the influence of dissolved oxygen, which can lead to an "induction period" in the reaction kinetics. researchgate.net The reaction is believed to proceed via the Langmuir-Hinshelwood mechanism, where both the nitrophenol and the reducing agent adsorb onto the catalyst surface. mdpi.com

Furthermore, the alkylation of phenols is a fundamental reaction in organic synthesis. Studies on the alkylation of p-nitrophenol with benzyl chloride have shown the formation of both O-alkylated and C-alkylated products, providing insights into the factors that control the regioselectivity of this reaction. academicpublishers.org

The compound and its derivatives can also be used to study photocatalytic degradation pathways. For example, the photocatalytic degradation of 4-nitrophenol and the oxidation of benzyl alcohol are used as model reactions to understand the mechanisms of semiconductor photocatalysis. rsc.orgresearchgate.net These studies help in developing new methods for environmental remediation.

Applications in the Synthesis of Specialty Chemicals and Intermediates (e.g., for Dyes and Agrochemicals)

Nitrophenols are important intermediates in the chemical industry for the production of a wide range of specialty chemicals. govinfo.govkajay-remedies.comkajay-remedies.com

Dyes and Pigments: 2-Nitrophenol (B165410) and 4-nitrophenol are precursors for various dyes. govinfo.govkajay-remedies.com The amino group generated after the reduction of the nitro group is a key functional handle for the synthesis of azo dyes and other chromophores. While direct evidence for this compound's use in large-scale dye production is limited, its derivatives, particularly aminophenols, are foundational components in the dye industry. nih.govorientjchem.org For example, phenoxazine-based dyes have been synthesized from aminophenol precursors. nih.gov

Agrochemicals: Nitrophenols are used in the synthesis of fungicides, herbicides, and insecticides. govinfo.govkajay-remedies.comgoogle.com The chlorination of nitrophenols, for instance, can produce compounds like 2,6-dichloro-4-nitrophenol, a known agrochemical intermediate. google.com The structural features of this compound make it a potential precursor for more complex and targeted agrochemical agents.

Pharmaceuticals: 4-Nitrophenol is a key intermediate in the synthesis of the common analgesic, paracetamol. chemicalbook.comnordmann.globalwikipedia.org The process involves the reduction of 4-nitrophenol to 4-aminophenol (B1666318), which is then acetylated. wikipedia.org This highlights the industrial importance of the nitrophenol to aminophenol conversion, a reaction for which this compound can serve as a model substrate.

The following table summarizes some of the key synthetic applications and the types of catalysts or reagents involved.

| Target Compound Class | Key Reaction Type | Typical Reagents/Catalysts | Reference |

|---|---|---|---|

| Phenoxazines | Reduction, Condensation, Cyclization | H2/Pd/C, Quinones, DIPEA, TEA | nih.govnih.gov |

| Carbazoles | Reduction, C-H Activation, C-N Coupling | Pd catalysts, Copper co-catalysts | organic-chemistry.orgresearchgate.net |

| Aminophenols | Catalytic Hydrogenation (Nitro Reduction) | Pd, Pt, Ru, Ag, Cu catalysts, NaBH4 | acs.orgmdpi.com |

| Chloronitrophenols | Chlorination | Gaseous chlorine, Amine catalysts | google.com |

The following table provides an overview of the role of nitrophenol derivatives in mechanistic and catalytic studies.

| Area of Study | Role of Nitrophenol Derivative | Key Findings/Observations | Reference |

|---|---|---|---|

| Catalyst Evaluation | Model Substrate | Allows for comparison of catalyst activity, stability, and kinetics (often pseudo-first-order). | acs.orgmdpi.com |

| Mechanistic Studies | Model Compound | Helped elucidate the Langmuir-Hinshelwood mechanism and the role of intermediates like 4-nitrosophenol. | mdpi.comresearchgate.net |

| Protecting Group Strategy | Structural Motif | The o-nitrobenzyl group is a photolabile protecting group; p-nitrophenyl esters are base-labile. | wikipedia.orgemerginginvestigators.org |

| Photocatalysis | Model Pollutant | Used to study degradation pathways and efficiency of photocatalysts like MgO/g-C3N4. | rsc.orgresearchgate.net |

Future Research Directions and Emerging Opportunities for 4 Benzyl 2 Nitrophenol Chemistry

Innovations in Green and Sustainable Synthetic Approaches

The chemical industry's shift towards environmentally benign processes has spurred research into green and sustainable methods for synthesizing substituted phenols, including 4-benzyl-2-nitrophenol. Traditional synthesis routes often involve harsh conditions and toxic reagents. nih.gov Future research will likely focus on developing milder and more efficient protocols.

One promising avenue is the ipso-hydroxylation of arylboronic acids. nih.govrsc.org This method utilizes aqueous hydrogen peroxide as a green oxidant and can be performed in environmentally friendly solvents like ethanol (B145695). nih.govrsc.org The process is notable for its high efficiency, mild conditions, and the avoidance of chromatographic purification. nih.govrsc.org Research is ongoing to expand the substrate scope and scalability of this reaction for the synthesis of complex phenols. nih.govrsc.org

Another area of interest is the use of nanocatalysts in reduction and degradation reactions of nitrophenols. sciepublish.comsemanticscholar.orgmdpi.comnih.gov Green synthesis methods for metal nanoparticles (MNPs), using plant extracts or other biocompatible materials as reducing and stabilizing agents, are being developed to create effective and sustainable catalysts. sciepublish.comsemanticscholar.org These nanocatalysts have shown high activity in the reduction of nitrophenols to their corresponding aminophenols, which are valuable industrial intermediates. nih.govresearchgate.net Future work will likely focus on optimizing catalyst stability, reusability, and efficiency in these transformations. rsc.orgacs.org

| Green Synthesis Approach | Key Features | Potential Advantages |

|---|---|---|

| ipso-Hydroxylation of Arylboronic Acids | Uses H₂O₂ as oxidant, ethanol as solvent. nih.govrsc.org | Mild conditions, high yields, no chromatography needed. nih.govrsc.org |

| Nanocatalysis | Employs green-synthesized metal nanoparticles. sciepublish.comsemanticscholar.org | High catalytic activity, potential for recyclability. rsc.orgacs.org |

| Multicatalysis Cascade Reactions | Combines multiple synthetic steps in one pot. nih.gov | Reduced waste, increased efficiency. nih.gov |

Advanced Spectroscopic and Structural Characterization Techniques

A deeper understanding of the structure-property relationships of this compound and related compounds is crucial for their application. Advanced spectroscopic and structural characterization techniques are providing unprecedented insights.

Ultrafast spectroscopic methods, such as femtosecond transient absorption (fs-TA) spectroscopy and femtosecond stimulated Raman spectroscopy (FSRS), are being used to probe the electronic and vibrational dynamics of nitrophenols in solution. nih.govmdpi.com These techniques can elucidate excited-state relaxation pathways, including intramolecular proton transfer and nitro-group twisting, which are critical for understanding their photochemical behavior. nih.govmdpi.com Future studies will likely involve a broader range of solvents and excitation wavelengths to create a more complete picture of these dynamic processes. nih.gov

X-ray crystallography remains a cornerstone for determining the three-dimensional structures of nitrophenol derivatives and their complexes. nih.govgaacademy.org High-resolution crystal structures provide detailed information on intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern their packing and physical properties. nih.govgaacademy.org Combining experimental data with computational modeling, such as molecular orbital calculations, can further illuminate structure-permeability correlations and other properties. nih.goviucr.org

| Technique | Information Gained | Future Research Focus |

|---|---|---|

| Ultrafast Spectroscopy (fs-TA, FSRS) | Excited-state dynamics, relaxation pathways. nih.govmdpi.com | Broader range of experimental conditions. nih.gov |

| X-ray Crystallography | 3D molecular structure, intermolecular interactions. nih.govgaacademy.org | Co-crystallization with other molecules to study interactions. |

| Computational Modeling | Electronic structure, structure-property correlations. nih.goviucr.org | Integration with experimental data for predictive models. |

Integration with Flow Chemistry and Automated Synthesis Paradigms

Flow chemistry is emerging as a powerful tool for the synthesis of fine chemicals, offering advantages in terms of safety, scalability, and process control. rsc.orgacs.orgnih.gov The integration of flow chemistry with the synthesis of this compound and its derivatives presents significant opportunities.

Continuous-flow reactors can enable the safe handling of hazardous reagents and exothermic reactions that are often encountered in nitration and other aromatic functionalization processes. unimi.it They also allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivities. nih.gov

Future research will focus on developing robust flow protocols for the multi-step synthesis of functionalized phenols. This includes the use of packed-bed reactors containing immobilized catalysts or reagents, which can simplify purification and enable continuous production. nih.govunimi.it The combination of flow chemistry with automated systems will further accelerate the discovery and optimization of novel synthetic routes. nih.gov

Exploration of Novel Catalytic Transformations and Reaction Pathways

The development of novel catalytic transformations is a key driver of innovation in organic synthesis. For this compound, research is focused on discovering new ways to functionalize the aromatic ring and modify its existing substituents.

Transition metal-catalyzed cross-coupling reactions are being explored for the direct C-H functionalization of phenols, providing a more atom-economical approach compared to traditional methods that require pre-functionalized starting materials. rsc.orgresearchgate.net For instance, rhodium-catalyzed C-H activation can be used for the ortho-alkenylation of phenols. researchgate.net

Organocatalysis also offers a metal-free alternative for the selective functionalization of phenols. acs.org Brønsted acids, for example, can catalyze the para-selective amination of phenols. acs.org Furthermore, divergent reaction pathways are being developed where the outcome of a reaction can be switched by changing the catalyst or reaction conditions, leading to a wider range of products from a single starting material. rsc.org

The catalytic reduction of the nitro group in this compound to an amino group is another important transformation, as the resulting aminophenol is a versatile building block. nih.govresearchgate.netbeilstein-journals.org Research in this area is focused on developing more efficient and selective catalysts, including those based on earth-abundant metals and supported on novel materials. mdpi.combeilstein-journals.orgrsc.org

| Transformation | Catalyst/Reagent | Key Advantage |

|---|---|---|

| C-H Functionalization | Transition metals (e.g., Rh, Pd). rsc.orgresearchgate.net | Atom economy, direct functionalization. rsc.org |

| Selective Amination | Brønsted acids. acs.org | Metal-free, high regioselectivity. acs.org |

| Nitro Group Reduction | Nanoparticle catalysts (e.g., Au, Cu). nih.govbeilstein-journals.org | High efficiency, mild conditions. nih.gov |

Synergistic Research at the Interface of Organic Chemistry and Related Disciplines

The study of this compound is not confined to organic chemistry but extends into several related disciplines, creating opportunities for synergistic research.

In environmental science , nitrophenols are recognized as significant pollutants. nih.govrsc.org Research at the interface of chemistry and environmental science is focused on developing new methods for their detection and degradation. nih.govmdpi.comresearchpublish.comfrontiersin.org This includes the design of fluorescent sensors based on quantum dots and the development of advanced oxidation processes for their complete mineralization. mdpi.comresearchpublish.com

In toxicology , understanding the biological effects of nitrophenols is crucial for assessing their environmental and health risks. nih.gov Studies using model organisms can provide insights into their mechanisms of toxicity. nih.gov

In materials science , the unique electronic and optical properties of nitrophenols make them interesting building blocks for functional materials, a topic that will be explored further in the next section.

Development of Novel Functional Materials Incorporating Benzylnitrophenol Units

The incorporation of this compound moieties into larger molecular architectures can lead to the development of novel functional materials with tailored properties.

The nitro and hydroxyl groups of this compound can act as hydrogen bond donors and acceptors, making them suitable for the construction of supramolecular assemblies and crystal engineering . gaacademy.org

The chromophoric nature of the nitrophenyl group suggests potential applications in dyes and pigments . The ability to tune the electronic properties of the molecule through substitution could lead to materials with specific absorption and emission characteristics for use in optical materials . chemscene.com

Furthermore, incorporating benzylnitrophenol units into polymers could enhance their thermal stability and mechanical properties. The development of hyper-crosslinked polymers containing nitrophenol functionalities has also been shown to be effective for the adsorption and catalytic transformation of pollutants. rsc.org

Q & A

Basic: What are the recommended methods for synthesizing 4-Benzyl-2-nitrophenol in a laboratory setting?

Answer:

The synthesis of this compound typically involves electrophilic aromatic substitution or nitration of a benzyl-substituted phenol precursor. For example, nitration of 4-benzylphenol under controlled conditions (e.g., using nitric acid in sulfuric acid at low temperatures) can yield the desired nitro derivative. Careful monitoring of reaction parameters (temperature, stoichiometry) is critical to avoid over-nitration or decomposition. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) is recommended to isolate high-purity product .

Basic: How should this compound be stored to ensure long-term stability?

Answer:

this compound should be stored in airtight, light-resistant containers at 2–8°C to minimize degradation. Its nitro and hydroxyl groups make it sensitive to photolysis and oxidation. Stability studies on structurally similar nitrophenols (e.g., 4-tert-butyl-2-nitrophenol) suggest that exposure to moisture or elevated temperatures can lead to decomposition, forming phenolic byproducts or nitroso intermediates .

Basic: What analytical techniques are suitable for characterizing this compound?

Answer:

Key techniques include:

- UV-Vis Spectroscopy : Nitrophenols exhibit strong absorbance in the 300–400 nm range due to the nitro-aromatic chromophore.

- HPLC : Reverse-phase C18 columns with mobile phases like methanol/water (70:30 v/v) and UV detection at 310 nm provide reliable quantification .

- NMR : H and C NMR can confirm substitution patterns (e.g., benzyl group at position 4, nitro at position 2) .

- Mass Spectrometry : ESI-MS or GC-MS can verify molecular weight and fragmentation patterns .

Advanced: How can contradictory solubility data for this compound in different solvents be resolved?

Answer:

Discrepancies in solubility data often arise from variations in solvent purity, temperature, or measurement protocols. To resolve these:

Standardize Conditions : Measure solubility under controlled temperatures (e.g., 25°C) using HPLC-grade solvents.

Validate Methods : Cross-check with multiple techniques (e.g., gravimetric analysis vs. UV absorbance calibration curves).

Consider Structural Analogues : Compare with structurally similar compounds like 4-nitrophenol, which has well-documented solubility in polar aprotic solvents (e.g., DMSO, acetone) .

Advanced: What strategies are effective in optimizing the regioselectivity of nitration for this compound synthesis?

Answer:

Regioselectivity in nitration is influenced by:

- Directing Groups : The benzyl group at position 4 directs nitration to the ortho (position 2) or para positions. Use steric/electronic modifiers (e.g., acetic anhydride) to suppress competing para substitution.

- Reaction Medium : Nitration in sulfuric acid enhances electrophilic activity but may require dilution to control reaction speed.

- Computational Modeling : DFT calculations can predict electron density maps to guide reagent selection .

Advanced: How can researchers address discrepancies in reported biological activity data for this compound derivatives?

Answer:

Contradictions in bioactivity data may stem from:

- Assay Variability : Standardize protocols (e.g., cell lines, incubation times) using guidelines from the HPV Chemical Challenge Program .

- Metabolite Interference : Analyze degradation products (e.g., via LC-MS) to rule out confounding effects.

- Data Transparency : Adopt open-data practices to enable cross-validation, as emphasized in qualitative research frameworks .

Advanced: What mechanistic insights explain the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

Answer:

The nitro group at position 2 activates the ring for NAS by withdrawing electron density, while the benzyl group at position 4 provides steric hindrance. Key factors include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.